3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde is a chemical compound with a complex structure that includes both hydroxyl and aldehyde functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a suitable aldehyde precursor. This reaction typically requires the presence of a base and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds. These processes are optimized for yield and purity, often involving advanced techniques such as chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the aldehyde group yields a primary alcohol .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of colorimetric sensors for detecting metal ions, such as mercury (Hg²⁺)
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde involves its ability to form complexes with metal ions. This is facilitated by the hydroxyl and aldehyde groups, which can coordinate with metal ions to form stable complexes. These interactions are crucial for its application in colorimetric sensors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: Similar in structure but lacks the aldehyde group.
1,4-Naphthoquinone: Lacks both the hydroxyl and aldehyde groups, making it less reactive in certain applications.
Uniqueness
3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which enhance its reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of analytical sensors .
Eigenschaften
Molekularformel |
C11H6O4 |
---|---|
Molekulargewicht |
202.16 g/mol |
IUPAC-Name |
(3Z)-3-(hydroxymethylidene)naphthalene-1,2,4-trione |
InChI |
InChI=1S/C11H6O4/c12-5-8-9(13)6-3-1-2-4-7(6)10(14)11(8)15/h1-5,12H/b8-5- |
InChI-Schlüssel |
NWBHYIVUZMDICX-YVMONPNESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/O)/C(=O)C2=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO)C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.